molecular formula C8H16ClPS4 B14578493 Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate CAS No. 61609-55-0

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate

Cat. No.: B14578493
CAS No.: 61609-55-0
M. Wt: 306.9 g/mol
InChI Key: QCUCZLKHEHCZCV-UHFFFAOYSA-N
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Description

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate is an organophosphorus compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate typically involves the reaction of diethyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over reaction parameters to maximize production output.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioate derivative.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphonodithioate derivatives.

    Substitution: Various substituted phosphonotrithioate compounds.

Scientific Research Applications

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving phosphatases and other sulfur-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of agrochemicals and pesticides, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups in the enzyme structure. This interaction disrupts normal enzyme function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonotrithioate
  • Diethyl [2-chloro-2-(propylsulfanyl)ethenyl]phosphonotrithioate
  • Diethyl [2-chloro-2-(butylsulfanyl)ethenyl]phosphonotrithioate

Uniqueness

Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate is unique due to its specific ethylsulfanyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

61609-55-0

Molecular Formula

C8H16ClPS4

Molecular Weight

306.9 g/mol

IUPAC Name

(2-chloro-2-ethylsulfanylethenyl)-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H16ClPS4/c1-4-12-8(9)7-10(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3

InChI Key

QCUCZLKHEHCZCV-UHFFFAOYSA-N

Canonical SMILES

CCSC(=CP(=S)(SCC)SCC)Cl

Origin of Product

United States

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